molecular formula C8H7NO3 B8674873 7-hydroxy-3-methyl-2(3H)-benzoxazolone CAS No. 91660-78-5

7-hydroxy-3-methyl-2(3H)-benzoxazolone

Cat. No.: B8674873
CAS No.: 91660-78-5
M. Wt: 165.15 g/mol
InChI Key: FIROFAPALQHSHD-UHFFFAOYSA-N
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Description

7-hydroxy-3-methyl-2(3H)-benzoxazolone is a heterocyclic organic compound. Compounds of this class are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-methyl-2(3H)-benzoxazolone typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of 3-methylsalicylic acid with urea under acidic or basic conditions to form the benzoxazole ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions could lead to the formation of dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzoxazole ring, leading to various functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used, leading to a variety of functionalized benzoxazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Used in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism by which 7-hydroxy-3-methyl-2(3H)-benzoxazolone exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound, known for its biological activity.

    2-Methylbenzoxazole: A similar compound with a methyl group at a different position.

    7-Hydroxybenzoxazole: A compound with a hydroxyl group at the 7-position but lacking the methyl group.

Uniqueness

7-hydroxy-3-methyl-2(3H)-benzoxazolone is unique due to the specific positioning of the hydroxyl and methyl groups, which can influence its chemical reactivity and biological activity compared to other benzoxazole derivatives.

Properties

CAS No.

91660-78-5

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

7-hydroxy-3-methyl-1,3-benzoxazol-2-one

InChI

InChI=1S/C8H7NO3/c1-9-5-3-2-4-6(10)7(5)12-8(9)11/h2-4,10H,1H3

InChI Key

FIROFAPALQHSHD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC=C2)O)OC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 3-methyl-7-(tetrahydropyran-2-yloxy)-2(3H)-benzoxazolone (280 mg) in methanol (2.3 ml) was added 1N hydrochloric acid (0.5 ml) at ambient temperature, and the mixture was stirred for 30 minutes. The reaction mixture was concentrated to ⅓ volume, and water was added thereto. The mixture was extracted with chloroform, and the extract was dried over magnesium sulfate and concentrated in vacuo. The residue was crystallized with diisopropyl ether to give 7-hydroxy-3-methyl-2(3H)-benzoxazolone (164 mg).
Name
3-methyl-7-(tetrahydropyran-2-yloxy)-2(3H)-benzoxazolone
Quantity
280 mg
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two

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